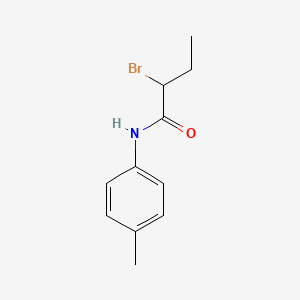

2-bromo-N-(4-methylphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-bromo-N-(4-methylphenyl)butanamide” is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 . It is used for research purposes .

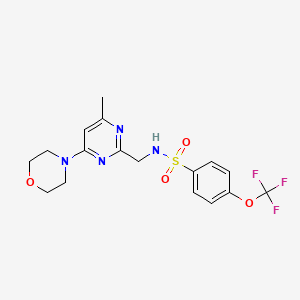

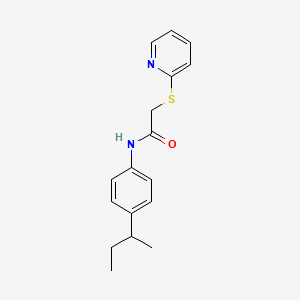

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code:1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) . This indicates the presence of a bromine atom attached to a butanamide group, with a 4-methylphenyl group attached to the nitrogen atom of the butanamide. Physical and Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 92-93°C .Aplicaciones Científicas De Investigación

Chemical Behavior and Kinetics

A study examining the chemical behavior of substituted 4-chloro-N-phenylbutanamides, which are closely related to 2-bromo-N-(4-methylphenyl)butanamide, reveals important insights into their kinetics and mechanisms. These compounds undergo ring closure to form substituted 1-phenylpyrrolidin-2-ones, followed by hydrolysis to substituted 4-aminobutanoic acids. The study provided detailed kinetic measurements and dissociation constants, highlighting the impact of substitution at the α-position of the butanamide skeleton on these processes (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).

Lipoxygenase Inhibitor Synthesis

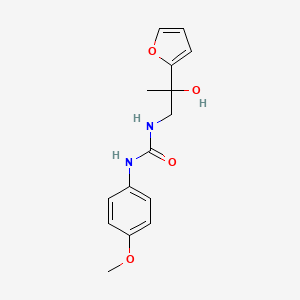

Research into the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, which are structurally similar to this compound, has shown promising results in inhibiting lipoxygenase enzymes. This enzyme inhibition is significant for its potential biological activities, pointing towards the relevance of similar butanamide derivatives in biological research (Aziz‐ur‐Rehman et al., 2016).

Tyrosinase and Melanin Inhibition

A study focused on the synthesis of different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, akin to this compound, for tyrosinase and melanin inhibition. This research is pivotal for understanding the potential use of such compounds in the formulation and development of depigmentation drugs, offering insights into the versatility of butanamide derivatives in dermatological applications (Raza et al., 2019).

Herbicidal Applications

Investigations into the herbicidal properties of N-(ce, ce-dimethylbenzyl)butanamides, which share a structural similarity with this compound, revealed their potential as herbicides. These studies provide valuable information on the applicability of such compounds in agricultural science, particularly in controlling weeds like purple nutsedge (Shunichi, Hashimoto, Osamu, Kirino, Kunihiko, & Furuzawa, 2010).

Antidiabetic Potential

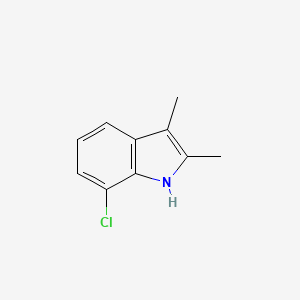

Research into the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, closely related to this compound, has shown significant antidiabetic potential. This underscores the importance of butanamide derivatives in the development of new treatments for diabetes (Nazir et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-N-(4-methylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKMANLFAWTIPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2361181.png)

![N-[3-(4-Hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2361182.png)

![Methyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2361187.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2361188.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361196.png)